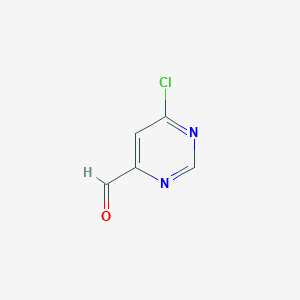

6-Chloropyrimidine-4-carbaldehyde

CAS No.: 933702-16-0

Cat. No.: VC3861721

Molecular Formula: C5H3ClN2O

Molecular Weight: 142.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933702-16-0 |

|---|---|

| Molecular Formula | C5H3ClN2O |

| Molecular Weight | 142.54 g/mol |

| IUPAC Name | 6-chloropyrimidine-4-carbaldehyde |

| Standard InChI | InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H |

| Standard InChI Key | VFORWTKKMGPWFM-UHFFFAOYSA-N |

| SMILES | C1=C(N=CN=C1Cl)C=O |

| Canonical SMILES | C1=C(N=CN=C1Cl)C=O |

Introduction

Chemical Identity and Structural Features

6-Chloropyrimidine-4-carbaldehyde belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with nitrogen atoms at positions 1 and 3. Its IUPAC name, 6-chloropyrimidine-4-carbaldehyde, reflects the chlorine substituent at position 6 and the aldehyde group at position 4. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 933702-16-0 | |

| Molecular Formula | ||

| Molecular Weight | 142.54 g/mol | |

| SMILES | C1=C(N=CN=C1Cl)C=O | |

| InChI Key | VFORWTKKMGPWFM-UHFFFAOYSA-N |

The compound’s planar structure and electron-deficient aromatic ring facilitate electrophilic substitution reactions, while the aldehyde group enables condensation and nucleophilic addition processes .

| Property | Value (Estimated) | Basis |

|---|---|---|

| Boiling Point | 300–350°C | Analogous chloropyrimidines |

| Density | 1.6–1.8 g/cm³ | Similar pyrimidine derivatives |

| Solubility | Low in water; soluble in DMSO | Structural polarity |

The compound’s air sensitivity necessitates storage under inert conditions, as aldehydes are prone to oxidation . Its flash point is estimated at >160°C, consistent with aromatic aldehydes.

Applications in Research and Industry

Pharmaceutical Development

Chloropyrimidine aldehydes are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For instance, 6-chloropyrimidine-4-carboxylic acid derivatives exhibit antitubercular activity by targeting mycobacterial enzymes . The aldehyde moiety in 6-Chloropyrimidine-4-carbaldehyde could serve as a precursor for:

-

Anticancer agents: Via formation of hydrazone derivatives.

-

Antiviral compounds: Through conjugation with nucleoside analogs .

Agrochemical Research

In agrochemistry, chloropyrimidines are leveraged for developing herbicides and fungicides. The aldehyde group enables the synthesis of Schiff base ligands, which chelate metal ions to disrupt microbial growth .

Material Science

The compound’s aromatic system and reactive sites make it suitable for synthesizing conductive polymers or metal-organic frameworks (MOFs) .

Future Directions

Research gaps include:

-

Detailed pharmacokinetic studies to assess bioavailability.

-

Green synthetic routes to improve yield and reduce waste.

-

Exploration of catalytic applications in organic transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume